molecular formula C12H18O2 B2404592 1-(2-Methoxyphenyl)-3-methylbutan-1-ol CAS No. 854179-04-7

1-(2-Methoxyphenyl)-3-methylbutan-1-ol

Cat. No.: B2404592
CAS No.: 854179-04-7
M. Wt: 194.274
InChI Key: WYYHBYUPCJFKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-3-methylbutan-1-ol is an organic compound with a molecular formula of C12H18O2 It is a derivative of phenylpropanol and contains a methoxy group attached to the phenyl ring

Scientific Research Applications

1-(2-Methoxyphenyl)-3-methylbutan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)-3-methylbutan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with isobutylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve refluxing the reactants in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), alkyl halides.

Major Products Formed

    Oxidation: 1-(2-Methoxyphenyl)-3-methylbutan-2-one, 1-(2-Methoxyphenyl)-3-methylbutanoic acid.

    Reduction: 1-(2-Methoxyphenyl)-3-methylbutane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)ethanol
  • 1-(2-Methoxyphenyl)propan-1-ol
  • 1-(2-Methoxyphenyl)butan-1-ol

Uniqueness

1-(2-Methoxyphenyl)-3-methylbutan-1-ol is unique due to the presence of the methoxy group and the specific arrangement of the carbon chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9,11,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYHBYUPCJFKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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